molecular formula C25H36N2O4 B14042962 Tert-butyl 16-benzyl-9,12-dioxa-2,16-diazatrispiro[3.0.2.4(8).2(5).3(4)]heptadecane-2-carboxylate

Tert-butyl 16-benzyl-9,12-dioxa-2,16-diazatrispiro[3.0.2.4(8).2(5).3(4)]heptadecane-2-carboxylate

Cat. No.: B14042962
M. Wt: 428.6 g/mol
InChI Key: POZGXAFXEXBKBO-UHFFFAOYSA-N
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Description

Tert-butyl 16-benzyl-9,12-dioxa-2,16-diazatrispiro[3024(8)2(5)3(4)]heptadecane-2-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of tert-butyl 16-benzyl-9,12-dioxa-2,16-diazatrispiro[3.0.2.4(8).2(5).3(4)]heptadecane-2-carboxylate involves multiple steps, typically starting from readily available starting materials. The synthetic route often includes the formation of spirocyclic intermediates through cyclization reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Tert-butyl 16-benzyl-9,12-dioxa-2,16-diazatrispiro[3.0.2.4(8).2(5).3(4)]heptadecane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl 16-benzyl-9,12-dioxa-2,16-diazatrispiro[3.0.2.4(8).2(5).3(4)]heptadecane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its use as a drug candidate or a pharmacophore in the development of new therapeutic agents.

    Industry: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-butyl 16-benzyl-9,12-dioxa-2,16-diazatrispiro[3.0.2.4(8).2(5).3(4)]heptadecane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules and influencing various biochemical pathways.

Comparison with Similar Compounds

Tert-butyl 16-benzyl-9,12-dioxa-2,16-diazatrispiro[3.0.2.4(8).2(5).3(4)]heptadecane-2-carboxylate can be compared with other spirocyclic compounds, such as:

Properties

Molecular Formula

C25H36N2O4

Molecular Weight

428.6 g/mol

IUPAC Name

tert-butyl 16-benzyl-9,12-dioxa-2,16-diazatrispiro[3.0.2.48.25.34]heptadecane-2-carboxylate

InChI

InChI=1S/C25H36N2O4/c1-22(2,3)31-21(28)27-18-24(19-27)17-26(15-20-7-5-4-6-8-20)16-23(24)9-11-25(12-10-23)29-13-14-30-25/h4-8H,9-19H2,1-3H3

InChI Key

POZGXAFXEXBKBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(CC23CCC4(CC3)OCCO4)CC5=CC=CC=C5

Origin of Product

United States

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